N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Overview
Description
N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CDMPG) is an organoguanidine compound that is of interest due to its potential applications in the field of scientific research. CDMPG is a small molecule that has been studied for its potential to act as a ligand for the human estrogen receptor and to modulate the activity of certain enzymes. CDMPG has been studied for its ability to bind to the human estrogen receptor and to modulate the activity of certain enzymes. CDMPG has also been studied for its potential to act as a ligand for other biological targets.
Scientific Research Applications
Biological Activities and Therapeutic Uses
Guanidine compounds, including their simple derivatives, cyclic analogs, and those incorporating arginine, have been recognized for their pharmacological properties across a wide spectrum of diseases. These compounds play significant roles in the development of drugs targeting the central nervous system, serving as anti-inflammatory agents, inhibitors of Na+/H+ exchangers, and antidiabetic and chemotherapeutic agents, among others. Guanidine-containing molecules are integral in designing novel drugs due to their diverse chemical and pharmacological properties (Sączewski & Balewski, 2009).
Screening and Pharmacological Potential
The screening of guanidine derivatives has identified them as promising lead structures for future drug development. These compounds, found in both natural sources and as synthetic products, have shown potential in treating neurodegenerative diseases, and as anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents. This highlights the importance of further studies to explore their therapeutic potential across various medical conditions (Rauf, Din, & Badshah, 2014).
Metformin: A Case Study in Guanidine Derivatives
Metformin, a derivative of guanidine, exemplifies the pharmacological versatility of guanidine-based drugs. Beyond its primary use in managing type 2 diabetes, metformin has shown antiaging, antiproliferative, antifibrotic, antioxidant effects, and immunomodulatory features. It interferes with several immunopathological mechanisms, suggesting its potential in treating autoimmune diseases and underlining the breadth of applications for guanidine derivatives in medicine (Ursini et al., 2018).
properties
IUPAC Name |
1-(3-chloro-2,5-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O2/c1-8-5-9(2)19-15(18-8)21-14(17)20-12-7-10(22-3)6-11(16)13(12)23-4/h5-7H,1-4H3,(H3,17,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPWILQMTWJJBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=C(C(=CC(=C2)OC)Cl)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C(=CC(=C2)OC)Cl)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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